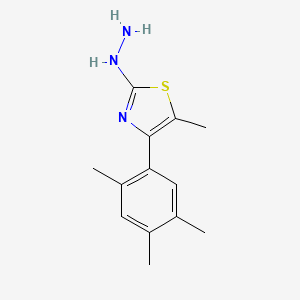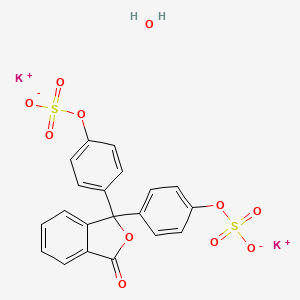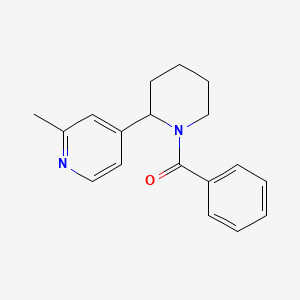![molecular formula C10H13N3O3S B11804888 1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)
1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the sulfonylated benzimidazole with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)benzimidazoles: These compounds also contain a benzimidazole core with a sulfonyl group, but differ in the position and nature of the substituents.
Methoxy and Hydroxyl Substituted Triphenylamine-Imidazole Derivatives: These compounds exhibit strong fluorescence and are used in optoelectronic applications.
Uniqueness
1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N3O3S |
|---|---|
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
1-(2-methoxyethylsulfonyl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O3S/c1-16-6-7-17(14,15)13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12) |
Clé InChI |
LLVMVQVHXBEXBJ-UHFFFAOYSA-N |
SMILES canonique |
COCCS(=O)(=O)N1C2=CC=CC=C2N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



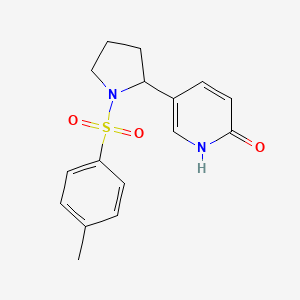


![Tert-butyl 5-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B11804837.png)




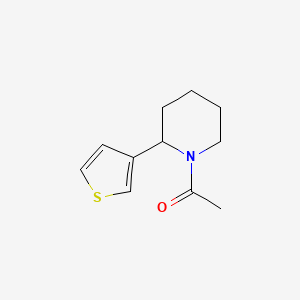
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11804870.png)
